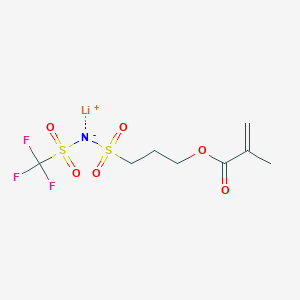

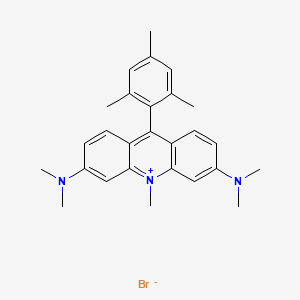

![molecular formula C15H17NO4 B6297600 (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-15-7](/img/structure/B6297600.png)

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Descripción general

Descripción

“(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid” is a complex organic compound. It’s a derivative of carboxylic acid and has a spirocyclic structure . This compound is related to a class of compounds known as proline analogues, which are often used as building blocks of active pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate . The key reaction in the synthesis is a one-pot double allylic alkylation of an imine analogue of glycine .Molecular Structure Analysis

The molecular structure of this compound involves a spirocyclic intermediate . The InChI code for this compound is1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 . Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a one-pot double allylic alkylation of an imine analogue of glycine . This reaction is catalyzed by a chinchonidine-derived catalyst under phase transfer conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.29 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its inhibition can have significant effects on cellular signaling pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid in lab experiments is its high selectivity and efficiency. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound is that it is not very stable and can degrade over time.

Direcciones Futuras

There are a number of potential future directions for the use of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid in scientific research. For example, it could be used as a catalyst in the synthesis of new pharmaceuticals, agrochemicals, or other organic compounds. It could also be used to synthesize polymers or optically active compounds. Additionally, it could be used as a chiral building block in the synthesis of complex molecules or as a chiral auxiliary in asymmetric synthesis.

Métodos De Síntesis

The synthesis of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is usually accomplished via a two-step process. First, the desired carboxylic acid is synthesized from an aldehyde or ketone using an aldol condensation reaction. Then, the carboxylic acid is converted to the desired this compound using a hydrolysis reaction. The hydrolysis reaction is typically performed using an acid catalyst, such as sulfuric acid or hydrochloric acid.

Aplicaciones Científicas De Investigación

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is widely used in a variety of scientific research applications. It is used as a chiral building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis. It is also used as a catalyst in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound is used in the preparation of polymers and in the synthesis of optically active compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

(7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWFDHLJMQZQN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001142649 | |

| Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2097073-15-7 | |

| Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)

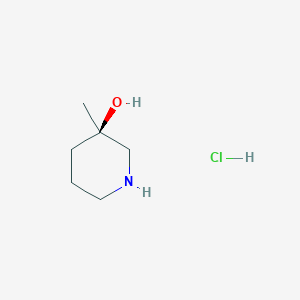

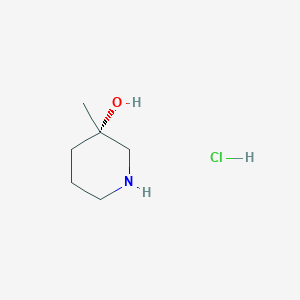

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)